(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine
Description
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical evolution of heterocyclic chemistry research, particularly the systematic investigation of fused bicyclic nitrogen-containing compounds. The compound represents a specific stereoisomeric form of the parent 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine structure, which itself belongs to the cyclopenta[b]pyridine family first described in the mid-20th century. The initial synthesis and characterization of related cyclopenta[b]pyridine derivatives can be traced to systematic efforts to explore the chemical space around fused pyridine systems, driven by their potential pharmaceutical applications and unique chemical properties.
The specific (7S) stereoisomer gained prominence through research aimed at developing chiral pharmaceutical intermediates, particularly in the context of antibiotic synthesis. Research published in Advanced Materials Research documented practical synthetic approaches to the parent cyclopenta[b]pyridine system, establishing foundational methodologies that would later be adapted for stereospecific synthesis of the (7S) enantiomer. This work highlighted the compound's role as a key intermediate in the synthesis of cefpirome, demonstrating its pharmaceutical relevance and driving further research into stereocontrolled synthetic methodologies.
The discovery and development of efficient synthetic routes to this compound represented a significant advancement in asymmetric heterocyclic synthesis. Early synthetic approaches relied on resolution of racemic mixtures or stereoselective transformations of prochiral precursors. The establishment of reliable synthetic protocols enabled systematic study of the compound's properties and applications, contributing to its current status as an important research compound in both academic and industrial settings.
Significance in Heterocyclic Chemistry Research
This compound occupies a unique position in heterocyclic chemistry research due to its distinctive structural features and chemical reactivity patterns. The compound serves as an important model system for understanding the behavior of fused bicyclic heterocycles containing both aromatic pyridine and saturated cyclopentane rings. Research has demonstrated that the compound's chemical properties are significantly influenced by the electronic effects of the pyridine nitrogen atom and the conformational constraints imposed by the fused ring system.
The significance of this compound in contemporary research extends to its role in developing new synthetic methodologies for chiral heterocyclic compounds. The presence of the stereocenter at the 7-position provides researchers with opportunities to explore stereoselective transformations and to understand how molecular chirality influences chemical reactivity and biological activity. Studies have shown that the (7S) configuration imparts specific three-dimensional characteristics that can be exploited in the design of stereoselective catalysts and in the development of enantioselective synthetic processes.
Furthermore, the compound has emerged as an important building block in medicinal chemistry research, particularly in the development of novel pharmaceutical agents. Research documented in the Journal of Medicinal Chemistry has highlighted the utility of related cyclopenta[b]pyridine derivatives in drug discovery programs, demonstrating their potential as scaffolds for the development of bioactive compounds. The specific stereochemical configuration of the (7S) enantiomer provides additional opportunities for structure-activity relationship studies and for the development of compounds with enhanced selectivity and potency.
The compound's significance is also reflected in ongoing research into sustainable synthetic methodologies. Recent work published in Green Chemistry has explored environmentally friendly approaches to synthesizing related cyclopenta[b]pyridine derivatives, including investigations into manganese-catalyzed oxidation reactions that proceed under mild conditions in aqueous media. These studies contribute to the broader goal of developing more sustainable approaches to heterocyclic synthesis while maintaining the structural integrity and stereochemical purity required for pharmaceutical applications.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, incorporating both structural and stereochemical descriptors. The compound's name reflects its position within the broader classification system for heterocyclic compounds, specifically those containing fused aromatic and aliphatic ring systems with nitrogen heteroatoms.
According to the Hantzsch-Widman nomenclature system, which serves as the standard method for naming heterocyclic rings, the compound is classified as a fused bicyclic system containing both pyridine and cyclopentane structural elements. The systematic name begins with the designation of the saturated five-membered ring component (cyclopenta), followed by the specification of the fusion pattern indicated by the bracketed letter [b], and concludes with the identification of the six-membered nitrogen-containing ring (pyridin). The numbering system follows established conventions that assign position 1 to the nitrogen atom and proceed in a direction that provides the lowest possible numbers for substituents and functional groups.
The stereochemical descriptor (7S) indicates the absolute configuration at the chiral center located at position 7 of the fused ring system. This designation follows the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and molecular connectivity patterns. The S configuration indicates that when the molecule is oriented with the lowest priority group pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction when ranked by decreasing priority.
The following table summarizes key nomenclature and identification parameters for the compound:
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Registry Number | 502612-54-6 |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| Stereochemical Descriptor | (7S) |
| Ring System Classification | Fused bicyclic heterocycle |
| Heteroatom Content | Two nitrogen atoms |
Position within Fused Bicyclic Heterocyclic Compounds
This compound occupies a distinctive position within the broader family of fused bicyclic heterocyclic compounds, representing a specific structural class that combines aromatic pyridine and saturated cyclopentane ring systems. The compound belongs to the cyclopenta[b]pyridine subfamily, which is characterized by the fusion of a five-membered carbocyclic ring to the [b] positions of a pyridine ring, creating a unique structural framework that exhibits both aromatic and aliphatic characteristics.
Within the classification hierarchy of fused heterocyclic systems, this compound represents a benzoheterocycle analog where the benzene ring has been replaced by a cyclopentane ring fused to a pyridine nucleus. This structural modification significantly alters the electronic properties and chemical reactivity compared to traditional benzopyridine systems such as quinoline and isoquinoline. The presence of the saturated cyclopentane ring introduces conformational flexibility while maintaining the aromatic character of the pyridine component.
The compound's position within fused bicyclic systems is further distinguished by the presence of an amino group at the 7-position, which introduces additional chemical functionality and potential for hydrogen bonding interactions. This structural feature places the compound within the broader category of aminoheterocycles, which are important in medicinal chemistry due to their ability to participate in various biological interactions. The specific positioning of the amino group creates opportunities for both intramolecular and intermolecular interactions that influence the compound's physical and chemical properties.
Comparative analysis with related fused bicyclic heterocycles reveals several distinctive characteristics of the cyclopenta[b]pyridine system. Unlike indole or benzothiophene derivatives, which contain aromatic fusion partners, the cyclopenta[b]pyridine system exhibits unique electronic distribution patterns and conformational properties. The following table illustrates the relationship between this compound and related fused bicyclic systems:
| Compound Class | Ring System | Heteroatom | Aromatic Character | Stereochemical Complexity |
|---|---|---|---|---|
| Cyclopenta[b]pyridine | 5-6 fused | Nitrogen | Partial | Moderate to High |
| Quinoline | 6-6 fused | Nitrogen | Full | Low |
| Indole | 5-6 fused | Nitrogen | Full | Low to Moderate |
| Benzothiophene | 5-6 fused | Sulfur | Full | Low |
| Tetrahydroquinoline | 6-6 fused | Nitrogen | Partial | Moderate |
The structural characteristics of this compound also position it as an important model compound for understanding the effects of ring saturation on heterocyclic properties. The partially saturated nature of the cyclopentane ring contrasts with fully aromatic systems, providing researchers with insights into how electronic delocalization and conformational constraints influence chemical behavior and biological activity.
Properties
IUPAC Name |
(7S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJXLKVRHHCKDR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477572 | |
| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502612-54-6 | |
| Record name | (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyridine Derivatives with Cyclopentane Precursors
- Starting materials such as 2,3-cyclopentenopyridine are used as key intermediates.
- Cyclization is achieved under controlled conditions to form the bicyclic core.
- The stereochemistry at the 7-position is controlled by the choice of catalyst and reaction conditions.
Asymmetric Catalysis
- Chiral catalysts, often transition metal complexes, are employed to favor the formation of the (S)-enantiomer.
- This approach ensures high enantiomeric excess and stereochemical purity, critical for biological activity.
Oxidation and Functional Group Manipulation
- Oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate [Mn(OTf)2] as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in aqueous media has been demonstrated to efficiently convert precursors to oxygenated bicyclic compounds.
- Although this oxidation targets ketone formation at the 5-position, similar catalytic systems can be adapted for amination steps or further functionalization.
Amination
- Introduction of the amine group at the 7-position can be achieved via nucleophilic substitution or reductive amination on appropriately functionalized intermediates.
- For example, halogenated bicyclic intermediates (e.g., 4-chloro derivatives) can be converted to amines by reaction with ammonia or amine nucleophiles under controlled conditions.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Cyclization | 2,3-cyclopentenopyridine, chiral catalyst, solvent, temperature control | Formation of bicyclic intermediate with stereocontrol | Not specified |
| 2. Oxidation | Mn(OTf)2 (0.005 equiv), t-BuOOH (5 equiv), H2O, 25°C, 24-72 h | Selective oxidation adjacent to pyridine ring | 68-87% (for related ketone analogues) |
| 3. Halogenation (optional) | Chlorinating agent under inert atmosphere | Formation of 4-chloro bicyclic intermediate | Not specified |
| 4. Amination | Ammonia or amine nucleophile, solvent (e.g., methanol), heat (e.g., 100°C), 24 h | Substitution to introduce amine at 7-position | Up to 91% (for methoxy substitution as proxy) |
Note: Yields and conditions are adapted from related bicyclic pyridine derivatives and may vary for the exact amine compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2,3-cyclopentenopyridine or derivatives |
| Catalysts | Mn(OTf)2 for oxidation; chiral metal complexes for asymmetric cyclization |
| Oxidant | tert-Butyl hydroperoxide (t-BuOOH, 65% in H2O) |
| Solvent | Water for oxidation; methanol or tert-butanol for functional group transformations |
| Temperature | 25°C for oxidation; up to 100°C for amination |
| Reaction time | 24-72 hours depending on step |
| Purification | Flash column chromatography (ethyl acetate/petroleum ether mixtures) |
| Stereochemical control | Achieved via chiral catalysts during cyclization |
| Typical yields | 68-91% depending on step and substrate |
Chemical Reactions Analysis
Types of Reactions
(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Properties
One of the prominent applications of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is as an inhibitor of Pim kinases, which are implicated in various cancers. The compound has shown potential in inhibiting the activity of Pim kinases, making it a candidate for treating hematological malignancies such as multiple myeloma and acute myeloid leukemia. Studies indicate that these kinases are often overexpressed in tumors, and targeting them could enhance the efficacy of existing cancer therapies .
Neurological Applications
Research has suggested that derivatives of cyclopenta[b]pyridine compounds may have neuroprotective effects. These compounds are being investigated for their potential to modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases . For instance, their ability to influence dopamine receptor activity positions them as potential treatments for conditions like Parkinson's disease.
Synthetic Pathways
The synthesis of this compound has been achieved through various catalytic methods, including manganese-catalyzed oxidation processes. These synthetic routes not only enhance the yield but also improve the chemoselectivity of the desired product . Understanding these pathways is crucial for developing more effective derivatives with enhanced pharmacological properties.
Derivative Exploration
The exploration of analogues and derivatives of this compound has led to the identification of several new compounds with improved biological activity. For example, modifications to the cyclopenta[b]pyridine structure have resulted in compounds exhibiting better selectivity and potency against specific cancer cell lines .
Skin Health Applications
In cosmetic science, this compound has been explored for its potential benefits in skin formulations. Its properties may contribute to improved skin hydration and barrier function, making it a valuable ingredient in dermatological products . The compound's ability to enhance the stability and efficacy of topical formulations has been documented, indicating its role in modern cosmetic chemistry.
Case Studies
Mechanism of Action
The mechanism of action of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 502612-54-6 (free base) .
- Molecular Formula : C₈H₁₀N₂.
- Molecular Weight : 134.18 g/mol.
- Chirality : The (7S)-enantiomer exhibits distinct stereochemical properties, influencing its biological activity and synthetic utility.
Enantiomeric Comparison: (7S) vs. (7R)
The (7S) and (7R) enantiomers differ in spatial arrangement, leading to variations in receptor binding and metabolic pathways.
Halogenated Derivatives
Hydrochloride Salts
Salts improve solubility and stability for pharmacological studies.
Structural Analogs in Bicyclic Amine Family
Compounds with similar bicyclic frameworks but varying substituents or ring systems:
Biological Activity
(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural properties suggest that it may interact with various biological targets, leading to therapeutic applications, especially in treating diseases such as cancer and bacterial infections.
- Molecular Formula : CHN
- Molecular Weight : 150.18 g/mol
- CAS Number : 2044711-36-4
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties. The compound's mechanism of action is primarily linked to its ability to inhibit specific kinases and enzymes involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have shown that derivatives of cyclopenta[b]pyridine compounds exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Table 1: Antimicrobial Activity of Cyclopenta[b]pyridine Derivatives
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 |
| This compound | Escherichia coli | 0.21 |
| Related Compound 3g | Candida albicans | 0.83 |
Anticancer Activity
The compound has also been explored for its anticancer properties, particularly as an inhibitor of Pim kinases, which are implicated in several malignancies. Research indicates that compounds targeting Pim kinases can enhance the efficacy of existing cancer therapies by modulating critical signaling pathways .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Kinases : The compound acts as an inhibitor of Pim kinases, which are involved in cell survival and proliferation pathways.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and interferes with essential metabolic processes in pathogens.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various cyclopenta[b]pyridine derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibiotics amid rising resistance issues .
Case Study 2: Cancer Treatment Potential
Another investigation focused on the role of this compound in inhibiting Pim kinase activity in cancer cell lines. The results suggested that it could significantly reduce cell viability in certain cancer types while showing lower toxicity in normal cell lines .
Q & A
Q. What are the established synthetic routes for (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine, and how are intermediates characterized?
The compound is typically synthesized via cyclization reactions involving substituted cyclopentanone precursors. For example, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine are synthesized by reacting substituted cyclopentanones with thiophene-based ketones under acidic conditions, followed by purification via column chromatography. Key intermediates (e.g., 2-(3-oxo-3-(thienyl)propyl)cyclopentanones) are characterized using IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹) and NMR (¹H and ¹³C for structural elucidation). Final products are isolated as colorless solids or crystals .
Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol.
- Optical Rotation : Measures specific rotation ([α]D) to confirm enantiomeric purity.
- X-ray Crystallography : Provides definitive stereochemical assignment by analyzing crystal lattice structures .
Q. How can researchers determine the physicochemical properties (e.g., solubility, LogP) of this compound?
- LogP : Calculated via reverse-phase HPLC using a C18 column and compared to reference standards. Experimental LogP values for related cyclopenta[b]pyridines range from 1.97–2.5, indicating moderate lipophilicity .
- Solubility : Assessed in solvents (e.g., DMSO, water) using UV-Vis spectroscopy or gravimetric analysis. Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show lower aqueous solubility due to increased hydrophobicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?
- Catalytic Systems : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru, Rh) in hydrogenation or cyclization reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 95%) by enhancing reaction kinetics .
- DoE (Design of Experiments) : Employs factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on ee. For example, a 2³ factorial design revealed that lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) favor higher ee (≥90%) .
Q. How do substituents on the cyclopenta[b]pyridine scaffold influence biological activity, and how can contradictory SAR data be resolved?
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) at the 4-position enhance binding affinity to certain targets (e.g., kinase enzymes), while bulky groups (e.g., -Br) reduce solubility but improve metabolic stability.
- Data Contradictions : Conflicting SAR results may arise from differences in assay conditions (e.g., pH, ionic strength). Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic assays) and molecular docking to identify key interactions .
Q. Table 1: Impact of Substituents on Key Properties
| Substituent (Position) | LogP | Solubility (mg/mL) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| -H (Parent) | 1.97 | 2.1 (DMSO) | 250 |
| -Cl (2) | 2.3 | 1.5 (DMSO) | 180 |
| -Br (4) | 2.5 | 0.8 (DMSO) | 95 |
| -OCH₃ (4) | 1.5 | 3.0 (DMSO) | 320 |
Q. What mechanistic insights explain unexpected byproduct formation during cyclopenta[b]pyridine synthesis?
Byproducts often arise from:
- Overoxidation : Uncontrolled reaction conditions (e.g., excess oxidizing agents) lead to carbonyl group formation instead of amine intermediates. Mitigate using controlled stoichiometry of reagents like NaBH₄ or LiAlH₄.
- Ring-Opening Reactions : Acidic conditions may hydrolyze the cyclopentane ring. Monitor pH (optimal range: 6–7) and use buffered systems .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for structurally similar derivatives?
- Dynamic Effects : Conformational flexibility in solution can cause signal splitting. Use variable-temperature NMR to identify dynamic processes.
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) induce shifts. Cross-reference with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
Methodological Guidance
- Synthesis Optimization : Prioritize microwave-assisted protocols for time-sensitive projects .
- Data Validation : Use hyphenated techniques (LC-MS, GC-MS) to confirm purity and identity .
- Safety Protocols : Follow OSHA guidelines for handling amines (e.g., PPE, fume hoods) due to potential toxicity (H373: May cause damage to organs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
